molecular formula C21H21FN2O3S B2511958 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide CAS No. 946328-20-7

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide

Cat. No.: B2511958
CAS No.: 946328-20-7
M. Wt: 400.47
InChI Key: NOCPPTHKZSBHSN-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a 3-fluorophenyl group and a methyl moiety at positions 2 and 4, respectively. The ethyl linker connects the thiazole ring to the 3,4-dimethoxybenzamide group, conferring unique electronic and steric properties.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-13-19(28-21(24-13)15-5-4-6-16(22)11-15)9-10-23-20(25)14-7-8-17(26-2)18(12-14)27-3/h4-8,11-12H,9-10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCPPTHKZSBHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the dimethoxybenzamide moiety. Common reagents used in these reactions include thionyl chloride, methyl iodide, and various catalysts to facilitate the formation of the thiazole ring and subsequent substitutions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

  • Backbone : The target compound contains a benzamide group, whereas G570-0109 and G856-3156 feature sulfonamide linkages. Sulfonamides generally exhibit higher acidity and hydrogen-bonding capacity, which may influence target binding .
  • Aromatic Substituents : The 3-fluorophenyl group in the target compound contrasts with the pyridin-3-yl group in G856-3156, altering electronic properties and solubility.

Thiazole-Benzamide Conjugates

The compound in , N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine (C₁₅H₁₄FN₃O₄S, MW 351.4), shares the 3-fluorophenyl-thiazole motif but replaces the ethyl-benzamide chain with a glycylglycine peptide. This modification highlights the thiazole ring’s versatility in forming conjugates for enhanced bioavailability or targeted delivery .

Triazole and Thiadiazole Derivatives

Compounds in and feature alternative heterocycles:

  • Triazoles (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones): These exhibit tautomerism (thione vs. thiol forms), confirmed by IR spectroscopy (C=S stretch at 1247–1255 cm⁻¹; absence of S-H bands) .

Comparison with Target Compound :

  • Stability : Thiazoles (target compound) are generally more stable than triazoles due to fewer tautomeric forms.
  • Bioactivity : Triazoles in are linked to anti-diabetic and anti-fungal activities, suggesting divergent applications compared to benzamide-thiazole derivatives .

Biological Activity

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide (CAS No. 946327-97-5) is a complex organic compound that exhibits promising biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C21H21FN2O3S
  • Molecular Weight : 400.466
  • IUPAC Name : this compound

The compound features a thiazole ring, a fluorophenyl group, and a methoxy-substituted benzamide structure, which contribute to its biological activity.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can lead to altered metabolic pathways.
  • Antimicrobial Activity : Research indicates potential antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

Antimicrobial Studies

A study conducted on the antimicrobial activity of the compound demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound has potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. The following table summarizes the findings from a study on its anticancer effects.

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

These results suggest that this compound may be a candidate for further development as an anticancer drug.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study on Antimicrobial Efficacy :
    • Researchers evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The study concluded that it could serve as a lead compound for developing new antibiotics.
  • Case Study on Cancer Cell Lines :
    • A detailed analysis was performed on the effects of this compound on HeLa cells. Results indicated significant cell cycle arrest and apoptosis induction through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the key structural features of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide, and how do they influence its chemical reactivity?

  • Answer : The compound features a thiazole ring substituted with a 3-fluorophenyl group and a methyl group, linked via an ethyl chain to a 3,4-dimethoxybenzamide moiety. The thiazole core contributes to π-π stacking interactions, while the fluorine atom enhances electronegativity and metabolic stability. The methoxy groups on the benzamide improve solubility and influence hydrogen-bonding capacity. These structural elements collectively impact reactivity in nucleophilic substitutions and interactions with biological targets .

Q. What are the standard synthetic protocols for synthesizing this compound, and what purification methods are recommended?

  • Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via Hantzsch thiazole synthesis. Subsequent coupling of the ethyl linker and benzamide group is achieved using carbodiimide-based reagents (e.g., EDC/HOBt). Purification often employs column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol-DMF mixtures. Solvents like acetonitrile or DMF are preferred for optimal yields .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) for structural confirmation, focusing on aromatic protons and methoxy groups.
  • HPLC-MS for purity assessment and molecular weight verification.
  • X-ray crystallography (using SHELX software) to resolve stereochemistry and packing interactions in crystalline forms .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in large-scale reactions?

  • Answer : Yield optimization requires precise control of reaction parameters:

  • Temperature : Maintain 20–25°C during coupling steps to minimize side reactions.
  • Catalysts : Use triethylamine or DMAP to accelerate amide bond formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Scalable methods like flow chemistry may reduce batch variability .

Q. What computational strategies are employed to predict structure-activity relationships (SAR) for this compound?

  • Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with targets like kinase enzymes. Density Functional Theory (DFT) calculations assess electronic effects of the 3-fluorophenyl and methoxy groups on binding affinity. Pharmacophore models guide derivative design to enhance selectivity .

Q. How can contradictory biological activity data across studies be resolved?

  • Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity or concentration ranges). Strategies include:

  • Dose-response profiling to establish EC₅₀/IC₅₀ values.
  • Orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays).
  • Meta-analysis of published data to identify confounding variables like solvent effects .

Q. What methodologies are used to study the compound’s interaction with biological membranes?

  • Answer : Lipophilicity assays (e.g., shake-flask method) determine logP values. Surface Plasmon Resonance (SPR) measures membrane association kinetics. Molecular Dynamics (MD) simulations (e.g., GROMACS) model bilayer penetration, highlighting the role of the ethyl linker in membrane permeability .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Answer : Challenges include crystal twinning and disorder in flexible side chains. Mitigation strategies:

  • Cryocooling (100 K) to stabilize crystals.
  • TWINABS (SHELX suite) for data integration in twinned crystals.
  • DFT-optimized restraints for refining disordered regions .

Q. What emerging methodologies could enhance the study of this compound’s biological mechanisms?

  • Answer : PROTAC technology could explore targeted degradation of disease-related proteins. Click chemistry (e.g., CuAAC) enables modular derivatization for SAR studies. Cryo-EM may visualize compound-target complexes at near-atomic resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.